
3-(2-Methoxyethoxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Derivatives for Biological Properties : Benzenesulfonyl substituted furoxans, which include similar compounds, are used as intermediates for synthesizing functionalized furoxans with potential biological properties (Sorba et al., 1996).
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride have been used in different chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Development of Antibacterial Agents : Synthesis of benzenesulfonamides has led to the development of compounds with antibacterial properties against strains like Escherichia coli, indicating their potential in therapeutic applications (Abbasi et al., 2019).
Catalytic Applications in Polymerization : Catalysts derived from benzenesulfonic acids, including those with methoxy-phenyl groups, have been used in the homopolymerization of ethylene and copolymerization with acrylates, demonstrating their role in polymer chemistry (Skupov et al., 2007).
Photodynamic Therapy in Cancer Treatment : Certain benzenesulfonamide derivatives have been identified as potent inhibitors in cancer treatment through photodynamic therapy, highlighting the compound's potential in medical applications (Pişkin et al., 2020).
Electro-Organic Synthesis : Benzenesulfinic acid, related to benzenesulfonamides, has been used in the electrochemical oxidation of catechols, leading to the synthesis of new sulfone derivatives. This indicates its role in electro-organic synthesis (Nematollahi & Rahchamani, 2002).
properties
IUPAC Name |
3-(2-methoxyethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGUZUQXIZCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)benzenesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)


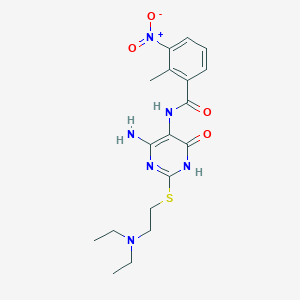
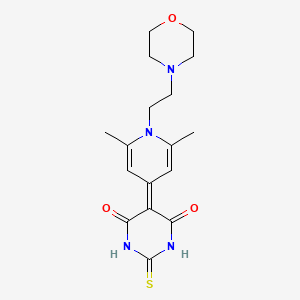
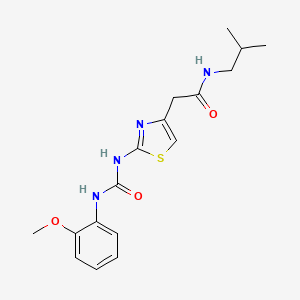
![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)
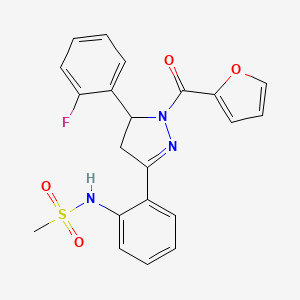
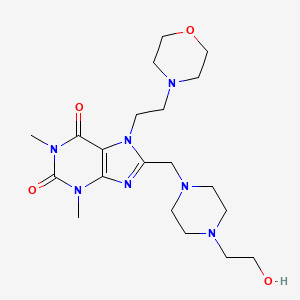
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)
![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)